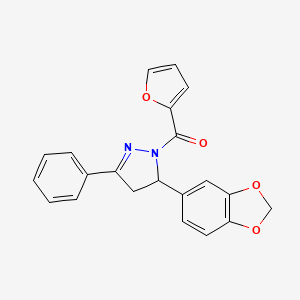![molecular formula C16H15FN6O2 B6478928 3-(4-fluorophenyl)-1,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 898410-49-6](/img/structure/B6478928.png)
3-(4-fluorophenyl)-1,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(4-fluorophenyl)-1,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione” is a type of triazino and triazolo purine derivative . It is part of a class of compounds that have been studied for their potential antineoplastic, anti-HIV-1, and antimicrobial activities .
Synthesis Analysis
The synthesis of this compound involves the creation of new triazino and triazolo purine derivatives . The process includes the synthesis of 6,8-dimethyl-1,4-dihydro-1,2,4-triazino purine diones and 5,7,9-trimethyl-1,2,4-triazolo purine diones . The exact synthesis process for this specific compound is not detailed in the available literature.科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of “3-(4-fluorophenyl)-1,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione”:
Anticancer Applications
Mechanism of Action: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have demonstrated its efficacy against various cancer cell lines, including melanoma, non-small cell lung cancer, and breast cancer .
Research Findings: In vitro studies revealed that this compound exhibited significant growth inhibition (GI50 values) against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D .
Antimicrobial Applications
Mechanism of Action: The compound has been found to possess antimicrobial properties, making it effective against a range of bacterial strains. It works by disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes .
Research Findings: It has shown potent activity against Pseudomonas aeruginosa and Proteus vulgaris, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .
Anti-HIV Applications
Mechanism of Action: This compound has demonstrated anti-HIV activity by inhibiting the replication of the HIV-1 virus. It interferes with the viral reverse transcriptase enzyme, preventing the synthesis of viral DNA .
Research Findings: Compounds derived from this structure have shown moderate activity in protecting cells from HIV-1 infection, with significant cell protection percentages at specific concentrations .
Antifungal Applications
Mechanism of Action: The antifungal properties of this compound are attributed to its ability to disrupt fungal cell membrane integrity and inhibit key enzymes involved in fungal metabolism .
Research Findings: Although the antifungal activity is generally weaker compared to its antibacterial effects, certain derivatives have shown activity against fungi like Aspergillus niger .
Anti-inflammatory Applications
Mechanism of Action: This compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response .
Research Findings: Studies have indicated that it can reduce inflammation in various in vitro and in vivo models, making it a potential candidate for treating inflammatory diseases .
Antioxidant Applications
Mechanism of Action: The compound has antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This is crucial in preventing cellular damage and aging .
Research Findings: It has been shown to exhibit significant antioxidant activity in various assays, indicating its potential use in formulations aimed at reducing oxidative damage .
Neuroprotective Applications
Mechanism of Action: This compound has neuroprotective effects, possibly due to its antioxidant properties and ability to modulate neurotransmitter systems .
Research Findings: Research has shown that it can protect neuronal cells from oxidative stress-induced damage, suggesting its potential in treating neurodegenerative diseases .
Cardioprotective Applications
Mechanism of Action: The cardioprotective effects of this compound are linked to its ability to reduce oxidative stress and inflammation, which are key factors in cardiovascular diseases .
Research Findings: Studies have demonstrated that it can improve cardiac function and reduce damage in models of heart disease, highlighting its potential as a cardioprotective agent .
未来方向
作用机制
Target of Action
The primary targets of this compound are yet to be fully identified. It has been found to exhibit considerable activity against certain types of cancer cells, including melanoma malme-3 m, non-small lung cancer hop-92, and breast cancer t-47d .
Mode of Action
It is believed to interact with its targets in a way that inhibits their growth and proliferation
Biochemical Pathways
Given its observed anticancer activity, it may be involved in pathways related to cell growth and proliferation
Result of Action
The compound has shown considerable activity against certain types of cancer cells, indicating that it may induce cell death or inhibit cell growth . .
属性
IUPAC Name |
3-(4-fluorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-20-13-12(14(24)21(2)16(20)25)23-8-11(19-22(3)15(23)18-13)9-4-6-10(17)7-5-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPZCBUUDFSTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{3-[(3-chloro-4-methoxyphenyl)amino]propyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6478847.png)
![(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478857.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478862.png)
![8-{3-[benzyl(methyl)amino]propyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6478880.png)
![(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478883.png)
![3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B6478890.png)
![N-cyclopentyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B6478899.png)
![4-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B6478902.png)
![N-tert-butyl-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B6478908.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478917.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6478924.png)
![(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478930.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide](/img/structure/B6478935.png)
